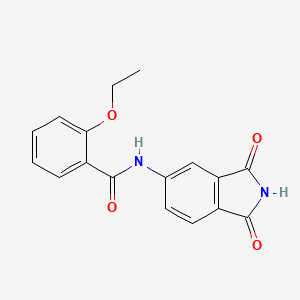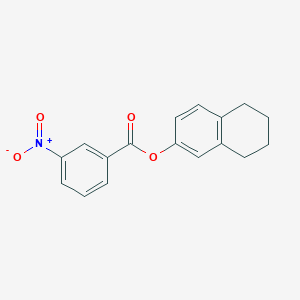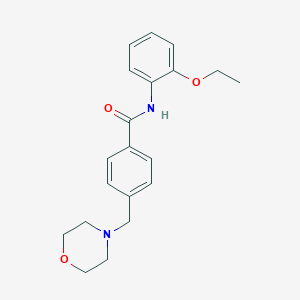![molecular formula C21H26N2O2 B5703914 N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5703914.png)
N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide, also known as CHPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide involves the modulation of the activity of the endocannabinoid system. Specifically, this compound has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the brain, leading to the activation of cannabinoid receptors and the modulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through the modulation of the endocannabinoid system. This compound has been shown to increase the levels of endocannabinoids in the brain, leading to the activation of cannabinoid receptors and the modulation of various physiological processes, including pain perception, mood regulation, and appetite control.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide for lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation.
One of the limitations of this compound for lab experiments is its relatively high cost, which may limit its widespread use in research. Additionally, this compound has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the study of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide. One potential direction is the development of new drugs based on the structure of this compound for the treatment of various neurological disorders, including epilepsy, anxiety, and depression. Another potential direction is the investigation of the role of this compound in the modulation of other physiological processes, such as immune function and inflammation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound involves the reaction of 1-naphthylamine with 3-cyclohexylpropanoyl chloride in the presence of a base, followed by the addition of N,N-dimethylformamide and ethylenediamine. This compound has been extensively studied for its potential applications in medicinal chemistry and neuroscience, and its mechanism of action involves the modulation of the endocannabinoid system. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound, including the development of new drugs and the investigation of its role in other physiological processes.
Méthodes De Synthèse
The synthesis of N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide involves the reaction of 1-naphthylamine with 3-cyclohexylpropanoyl chloride in the presence of a base, followed by the addition of N,N-dimethylformamide and ethylenediamine. The resulting compound is then purified through recrystallization to obtain this compound in high purity.
Applications De Recherche Scientifique
N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide has been extensively studied for its potential applications in various fields, including medicinal chemistry and neuroscience. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
In neuroscience, this compound has been shown to modulate the activity of the endocannabinoid system, which is involved in various physiological processes, including pain perception, mood regulation, and appetite control. This compound has been shown to enhance the activity of the endocannabinoid system, making it a potential therapeutic target for the treatment of various neurological disorders, including epilepsy, anxiety, and depression.
Propriétés
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c22-20(15-18-11-6-10-17-9-4-5-12-19(17)18)23-25-21(24)14-13-16-7-2-1-3-8-16/h4-6,9-12,16H,1-3,7-8,13-15H2,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUKSRFBHBWFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)


![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)

![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)


![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)
![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)

